molecular formula C13H15BrN2S B7934806 1-(4-bromophenyl)-4,4,6-trimethylpyrimidine-2-thiol

1-(4-bromophenyl)-4,4,6-trimethylpyrimidine-2-thiol

Cat. No.: B7934806
M. Wt: 311.24 g/mol
InChI Key: XIFWGXVLXMTXKG-UHFFFAOYSA-N
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Description

The compound identified as “1-(4-bromophenyl)-4,4,6-trimethylpyrimidine-2-thiol” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis .

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 , \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 , [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

    Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 , \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]

    Amide Formation: It is used to convert amines into amides, carbamates, and ureas.

    Ester Formation: It can also be used to convert alcohols into esters.

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research, particularly in organic synthesis. Its applications include:

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation is facilitated by the imidazole groups, which act as nucleophiles and bases in the reaction .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other carbodiimides, such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in that it is more easily handled and avoids the use of thionyl chloride, which can cause side reactions . Similar compounds include:

  • Dicyclohexylcarbodiimide
  • N,N’-Diisopropylcarbodiimide

Carbonyldiimidazole stands out due to its ease of handling and the avoidance of hazardous reagents in its reactions .

Properties

IUPAC Name

1-(4-bromophenyl)-4,4,6-trimethylpyrimidine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-8H,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFWGXVLXMTXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=C(N1C2=CC=C(C=C2)Br)S)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(N=C(N1C2=CC=C(C=C2)Br)S)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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